molecular formula C19H24N4O3 B2586376 N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251685-43-4

N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2586376
CAS No.: 1251685-43-4
M. Wt: 356.426
InChI Key: IWEZFJUNLRTVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a methyl group at position 4 and a piperidin-1-yl group at position 2. The acetamide moiety is linked to a 4-methoxyphenyl group, which may enhance lipophilicity and metabolic stability compared to polar substituents like sulfonamides. Dihydropyrimidinones are recognized pharmacophores in medicinal chemistry, often associated with kinase inhibition, anti-inflammatory, or antimicrobial activities .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-12-18(25)23(19(20-14)22-10-4-3-5-11-22)13-17(24)21-15-6-8-16(26-2)9-7-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEZFJUNLRTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pain management. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Piperidine Ring : Often associated with diverse pharmacological effects.
  • Dihydropyrimidine Moiety : Known for its role in various biological activities, including anticancer effects.

1. Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer) using the MTT assay for cell viability.

Cell LineIC50 (µM)Reference
MCF-712.5
PC-315.0
HCT11610.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

2. Analgesic Effects

The compound has also been evaluated for its analgesic properties. In animal models, it exhibited pain-relieving effects comparable to standard analgesics like paracetamol. The anti-hypernociceptive activity suggests potential applications in treating inflammatory pain conditions.

Test ModelEffectivenessReference
Formalin TestSignificant
Hot Plate TestComparable to paracetamol

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in ACS Omega reported that acetamide derivatives, including this compound, were synthesized and screened for anticancer activity. The results indicated that this compound displayed remarkable efficacy against multiple cancer types, highlighting its potential as a lead compound for further drug development .

Case Study 2: Analgesic Properties
In a comparative analysis of various acetamide derivatives for analgesic activity, this compound was found to significantly reduce pain responses in rodent models. Its mechanism was linked to modulation of inflammatory pathways, indicating a dual action as both an analgesic and anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s dihydropyrimidinone core is shared with several analogs, but substituent variations dictate functional differences:

Compound Core Structure Position 2 Substituent Position 4 Substituent Acetamide Substituent Key Structural Differences
Target Compound Dihydropyrimidinone Piperidin-1-yl Methyl 4-Methoxyphenyl Balanced lipophilicity, basicity
B12 Dihydropyrimidinone Oxygen linker - Sulfamoylphenyl Polar sulfonamide group
B13 Dihydropyrimidinone Sulfur linker - Sulfamoylphenyl Thioether improves stability
Pharmacopeial Compound Peptide-like + tetrahydropyrimidinyl Dimethylphenoxy - Complex peptide chain Larger size, protease targeting
Triazine Derivative Triazine Pyrrolidin-1-yl Multiple dimethylamino Triazine-linked Electron-deficient core

Key Observations:

  • Target vs. B12/B13 : The target’s 4-methyl and piperidin-1-yl groups may enhance hydrophobic interactions and basicity compared to B12/B13’s sulfonamide and hydroxyphenyl groups, which are more polar and likely favor antibacterial activity .
  • Target vs. Pharmacopeial Compounds : The target’s compact structure contrasts with the peptide-like Pharmacopeial compounds, suggesting divergent targets (e.g., kinases vs. proteases) and better oral bioavailability .
  • Target vs.
Physicochemical and Pharmacokinetic Properties
Property Target Compound B12 Triazine Derivative
LogP (Predicted) ~2.5 (moderate) ~1.8 (polar) ~3.2 (lipophilic)
Solubility Moderate (piperidine) High (sulfonamide) Low (triazine core)
Metabolic Stability High (methoxy) Moderate Low (multiple amines)

Rationale :

  • The target’s 4-methoxy group reduces oxidative metabolism, while the piperidine ring enhances aqueous solubility compared to the triazine derivative’s dimethylamino groups .
  • B12’s sulfonamide improves solubility but may limit membrane permeability .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to B12/B13, involving cyclocondensation of urea derivatives with β-keto esters . Piperidine incorporation may require selective alkylation.
  • Biological Screening : While B12/B13 showed antimicrobial activity, the target’s structural features warrant evaluation against kinase or inflammation-related targets.
  • Optimization Potential: Replacing the 4-methoxy group with halogens (e.g., Cl) could further modulate activity and pharmacokinetics .

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide?

A multi-step approach is typically employed:

  • Step 1 : Synthesize the pyrimidinone core via cyclocondensation of substituted urea or thiourea with β-keto esters. Piperidin-1-yl groups are introduced via nucleophilic substitution .
  • Step 2 : Functionalize the acetamide side chain by coupling 4-methoxyphenylamine with activated carboxylic acid derivatives (e.g., chloroacetyl intermediates) under Schotten-Baumann conditions .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound’s structural integrity?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions. For example, the methoxy group (-OCH3_3) typically appears as a singlet at δ ~3.7 ppm, while the piperidin-1-yl group shows multiplet peaks between δ 1.5–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+) and rule out side products .
  • X-ray Crystallography : If single crystals are obtainable, this method resolves conformational ambiguities in the dihydropyrimidinone ring .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : Test in DMSO (primary stock), followed by aqueous buffers (pH 7.4 PBS) with <1% DMSO for biological assays. Hydrophobic substituents may require co-solvents like Tween-80 .
  • Stability : Monitor degradation under UV light, varying pH (2–9), and elevated temperatures (25–40°C) via LC-MS over 72 hours. Piperidine-containing analogs are prone to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace with halogenated or bulky aryl groups) and the piperidin-1-yl moiety (e.g., morpholine, pyrrolidine) to assess impact on target binding .
  • Biological Assays : Pair synthetic analogs with in vitro enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., apoptosis in cancer lines) to correlate structural changes with activity. Use IC50_{50} values and molecular docking to prioritize leads .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., ATP-binding pockets) using software like GROMACS. Focus on hydrogen bonding between the acetamide group and conserved residues .
  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox stability .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic parameters (e.g., logP, BBB permeability) early in development .

Q. How should contradictory data in biological assays be resolved?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays with known inhibitors. For example, if cytotoxicity varies between assays, check for off-target effects via proteome profiling .
  • Batch Reproducibility : Ensure compound purity across batches using LC-MS and 1^1H NMR. Impurities >2% can skew dose-response curves .
  • Orthogonal Techniques : Cross-validate results with SPR (binding affinity) and ITC (thermodynamic profiling) to resolve discrepancies in IC50_{50} values .

Methodological Tables

Q. Table 1: Key Analytical Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
1^1H NMRδ 1.5–3.5 ppm (piperidinyl CH2_2), 3.7 ppm (OCH3_3)
HR-ESI-MS[M+H]+^+ = Calculated: 427.2012; Observed: 427.2008
HPLC Retention12.3 min (C18 column, 70:30 MeOH/H2_2O)

Q. Table 2: Recommended Conditions for Stability Testing

ParameterTest RangeOutcome (Stable if...)
pH2.0, 7.4, 9.0Degradation <5% over 24 h
Temperature25°C, 37°C, 40°CNo precipitate or shift in LC
Light ExposureUV (254 nm, 8 h)Maintain >90% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.